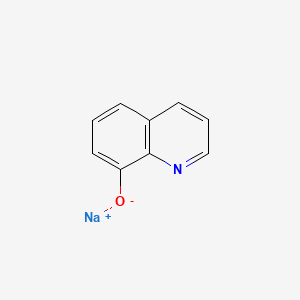![molecular formula C12H15N3O B1648478 2-(1,4-Diazepan-1-yl)benzo[d]oxazole CAS No. 159731-55-2](/img/structure/B1648478.png)
2-(1,4-Diazepan-1-yl)benzo[d]oxazole
Vue d'ensemble
Description
“2-(1,4-Diazepan-1-yl)benzo[d]oxazole” is a chemical compound with a molecular weight of 251.72 . It is also known as "5-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole" .
Synthesis Analysis
The synthesis of chiral 1,4-diazepanes, which includes “this compound”, has been developed through an enzymatic intramolecular asymmetric reductive amination . Several enantiocomplementary IREDs were identified for the synthesis of this compound with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM−1, respectively . To further improve the catalytic efficiency of IR1, its double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex. The compound is involved in enzymatic intramolecular asymmetric reductive amination . This process has been developed for the synthesis of chiral 1,4-diazepanes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 251.72 . The InChI code for this compound is 1S/C12H14ClN3O/c13-9-2-3-11-10 (8-9)15-12 (17-11)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 .
Applications De Recherche Scientifique
Chimie Médicinale
“2-(1,4-Diazepan-1-yl)benzo[d]oxazole” est un dérivé des 1,4-benzodiazépines, qui sont des médicaments largement utilisés pour plusieurs indications . Ils ont une structure cyclique qui comprend un cycle benzénique (benzo) plus un hétérocycle où deux atomes sont de l'azote (− diaza-) généralement en positions 1 et 4 .
Synthèse Organique
Ce composé peut être synthétisé par différentes méthodes. Par exemple, il peut être produit via une amination réductrice asymétrique intramoléculaire enzymatique . Ce processus implique l'utilisation d'IREDs énantiocomplémentaires pour la synthèse de ®- et (S)-5-chloro-2-(5-méthyl-1,4-diazepan-1-yl)benzo[d]oxazole avec une haute énantiosélectivité .
Biocatalyse
La biocatalyse est un autre domaine où ce composé trouve une application. Dans une étude, plusieurs IREDs énantiocomplémentaires ont été identifiés pour la synthèse de ®- et (S)-5-chloro-2-(5-méthyl-1,4-diazepan-1-yl)benzo[d]oxazole avec une haute énantiosélectivité .
Découverte de Médicaments
“this compound” est une unité structurale dans plusieurs produits pharmaceutiques. Par exemple, on le retrouve dans le Suvorexant, un antagoniste sélectif, dual des récepteurs orexine, utilisé pour le traitement de l'insomnie primaire .
Chimie Verte
Une méthode verte et efficace pour l'amination oxydative directe des benzoxazoles utilisant un liquide ionique hétérocyclique comme catalyseur a été développée . Cette réaction s'est déroulée de manière fluide à température ambiante et a donné les 2-aminobenzoxazoles souhaités avec des rendements bons à excellents .
Chimie Computationnelle
Des techniques de chimie computationnelle telles que les calculs de la théorie de la fonctionnelle de la densité et les simulations de dynamique moléculaire ont été utilisées pour fournir des informations sur les bases moléculaires de l'activité améliorée de certains mutants de ce composé .
Mécanisme D'action
Target of Action
Compounds containing the benzoxazole moiety have been associated with a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . Therefore, it is plausible that 2-(1,4-Diazepan-1-yl)benzo[d]oxazole may interact with multiple targets.
Mode of Action
Benzodiazepines, which share a similar diazepan-1-yl moiety, are known to act as positive allosteric modulators, increasing the total conduction of chloride ions across the neuronal cell membrane . This suggests that this compound might have a similar mode of action.
Biochemical Pathways
Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound interacts with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound has diverse molecular and cellular effects.
Action Environment
It is known that the compound should be stored under nitrogen at 4 degrees celsius , suggesting that its stability could be affected by temperature and atmospheric conditions.
Propriétés
IUPAC Name |
2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOBGQKLYQWHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

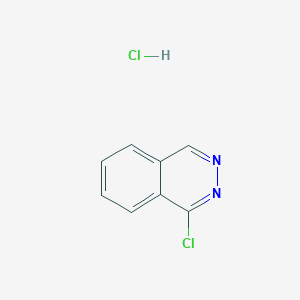


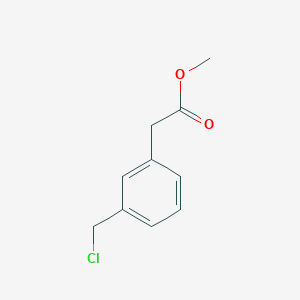
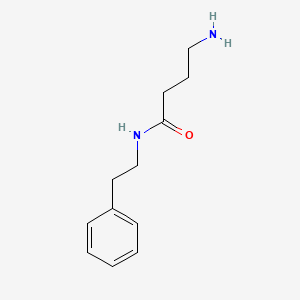
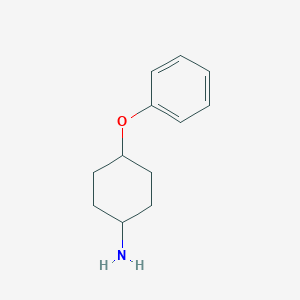

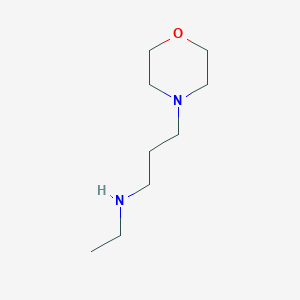
![(6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B1648434.png)
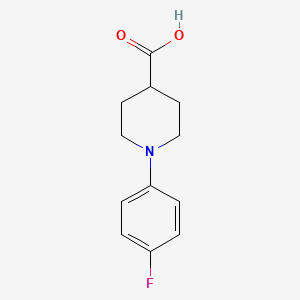
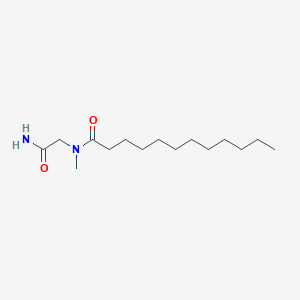
![8,8-Dihydro-8,8-diphenyl-2H,6H-[1,2]oxaphospholo[4,3,2-hi][2,1]benzoxaphosphole](/img/structure/B1648451.png)
